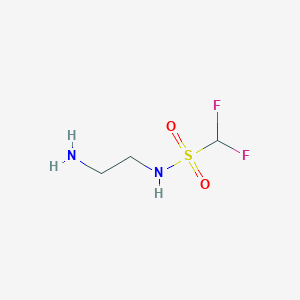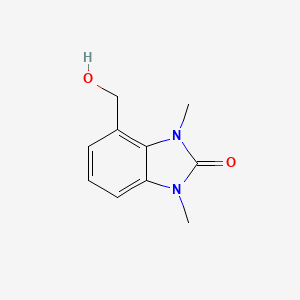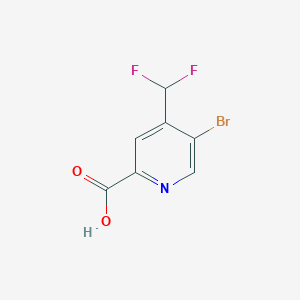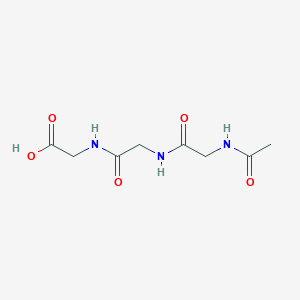
N-acetylglycylglycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetylglycylglycylglycine is a peptide compound composed of three glycine residues and an acetyl group attached to the N-terminus
准备方法
Synthetic Routes and Reaction Conditions
N-acetylglycylglycylglycine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine residues are protected using a suitable protecting group, such as tert-butyloxycarbonyl (Boc).
Coupling Reactions: The protected glycine residues are coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using acidic conditions, such as trifluoroacetic acid (TFA).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反应分析
Types of Reactions
N-acetylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, resulting in the formation of individual amino acids.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized peptides.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are common oxidizing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products Formed
Hydrolysis: Glycine and its derivatives.
Oxidation: Oxidized peptides with modified side chains.
Substitution: Peptides with different acyl groups at the N-terminus.
科学研究应用
N-acetylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-acetylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and glycine residues play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
N-acetylglycine: A simpler compound with a single glycine residue.
N-acetylglycylglycine: Contains two glycine residues.
N-acetylglycylglycylglycylglycine: Contains four glycine residues.
Uniqueness
N-acetylglycylglycylglycine is unique due to its specific sequence of three glycine residues and an acetyl group. This structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
属性
CAS 编号 |
52773-70-3 |
|---|---|
分子式 |
C8H13N3O5 |
分子量 |
231.21 g/mol |
IUPAC 名称 |
2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5/c1-5(12)9-2-6(13)10-3-7(14)11-4-8(15)16/h2-4H2,1H3,(H,9,12)(H,10,13)(H,11,14)(H,15,16) |
InChI 键 |
VCMVXKBVNGLKQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


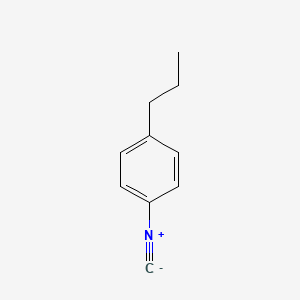
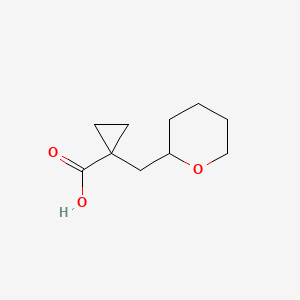

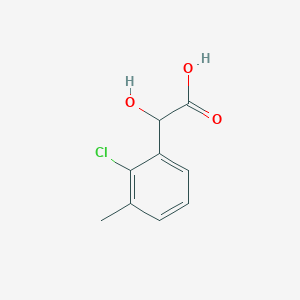
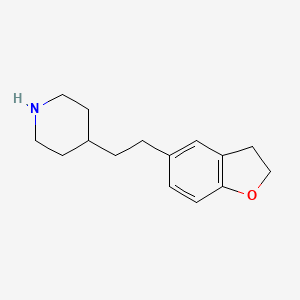
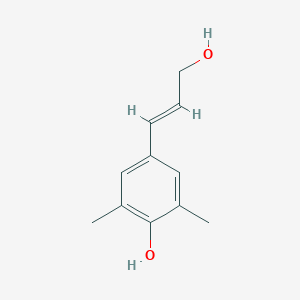

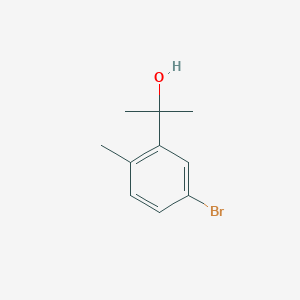
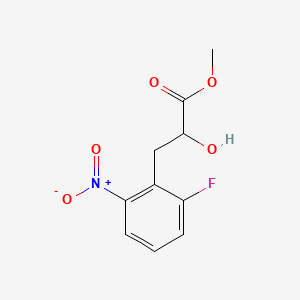
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)

